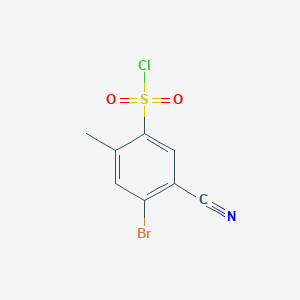
3-Bromo-4-cyano-5-fluorophenylacetic acid
Descripción general
Descripción
3-Bromo-4-cyano-5-fluorophenylacetic acid (BCFPA) is a unique compound with a wide range of applications in the laboratory. It has been used in the synthesis of a variety of compounds, as well as in the design of new drugs and therapies. BCFPA has also been used in the study of the biochemical and physiological effects of various compounds.
Mecanismo De Acción
The mechanism of action of 3-Bromo-4-cyano-5-fluorophenylacetic acid is not fully understood. However, it is believed that the bromine atom in 3-Bromo-4-cyano-5-fluorophenylacetic acid acts as a Lewis acid, which can form complexes with other molecules. This allows 3-Bromo-4-cyano-5-fluorophenylacetic acid to interact with various molecules, resulting in a variety of biochemical and physiological effects.
Biochemical and Physiological Effects
3-Bromo-4-cyano-5-fluorophenylacetic acid has been shown to have a variety of biochemical and physiological effects. It has been shown to have an effect on the metabolism of glucose and lipids, as well as on the expression of certain genes. In addition, 3-Bromo-4-cyano-5-fluorophenylacetic acid has been shown to have an effect on the immune system and the nervous system.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantage of using 3-Bromo-4-cyano-5-fluorophenylacetic acid in laboratory experiments is its low cost and ease of synthesis. Additionally, 3-Bromo-4-cyano-5-fluorophenylacetic acid is a relatively stable compound, making it suitable for use in a variety of laboratory settings. The main limitation of using 3-Bromo-4-cyano-5-fluorophenylacetic acid is that its mechanism of action is not fully understood, making it difficult to predict its effects in different situations.
Direcciones Futuras
There are a number of potential future directions for 3-Bromo-4-cyano-5-fluorophenylacetic acid. One potential direction is the development of new drugs and therapies based on 3-Bromo-4-cyano-5-fluorophenylacetic acid. Another potential direction is the further study of the biochemical and physiological effects of 3-Bromo-4-cyano-5-fluorophenylacetic acid. Additionally, 3-Bromo-4-cyano-5-fluorophenylacetic acid could be used in the development of new materials and compounds. Finally, 3-Bromo-4-cyano-5-fluorophenylacetic acid could be used to develop new methods for the synthesis of other compounds.
Aplicaciones Científicas De Investigación
3-Bromo-4-cyano-5-fluorophenylacetic acid has been used in a variety of scientific research applications. It has been used in the synthesis of a variety of compounds, including pharmaceuticals and other drugs. It has also been used in the design of new drugs and therapies. In addition, 3-Bromo-4-cyano-5-fluorophenylacetic acid has been used in the study of the biochemical and physiological effects of various compounds.
Propiedades
IUPAC Name |
2-(3-bromo-4-cyano-5-fluorophenyl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrFNO2/c10-7-1-5(3-9(13)14)2-8(11)6(7)4-12/h1-2H,3H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLLGILXTMNQDNK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)C#N)Br)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrFNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-4-cyano-5-fluorophenylacetic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![N-[2-fluoro-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetamide](/img/structure/B1415525.png)
![Toluene-4-sulfonic acid 2-[2-(2-iodoethoxy)-ethoxy]-ethyl ester](/img/structure/B1415526.png)



